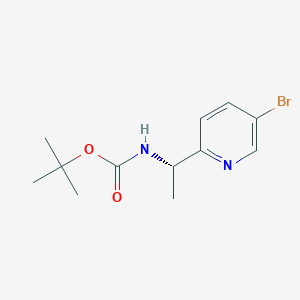

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate

Description

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate (CAS No. 915720-71-7) is a chiral carbamate derivative with a molecular formula of C₁₂H₁₇BrN₂O₂ and a molecular weight of 301.18 g/mol . It features a tert-butyl carbamate group attached to an ethyl linker substituted at the 5-position of a bromopyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting kinase inhibition or receptor modulation .

Key physicochemical properties include:

Properties

IUPAC Name |

tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2/c1-8(10-6-5-9(13)7-14-10)15-11(16)17-12(2,3)4/h5-8H,1-4H3,(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRNIARBGGDHDZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)Br)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101172633 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-bromo-2-pyridinyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915720-71-7 | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-bromo-2-pyridinyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915720-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(1S)-1-(5-bromo-2-pyridinyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate typically involves the reaction of (S)-tert-butyl (1-(pyridin-2-yl)ethyl)carbamate with a brominating agent. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of hydroxylated or carbonylated products.

Reduction: Formation of the corresponding amine derivative.

Scientific Research Applications

Biochemical Research

Fluorescent Probes

DMO-Phe has been utilized in the development of fluorescent probes for studying protein dynamics and conformational changes. The incorporation of fluorescent amino acids into proteins allows researchers to visualize and track molecular interactions in real-time. For instance, unnatural amino acids like DMO-Phe can be integrated into peptide sequences using solid-phase peptide synthesis (SPPS) or unnatural amino acid mutagenesis, enabling precise studies of enzyme dynamics and cellular processes .

Molecularly Imprinted Polymers (MIPs)

Research has shown that phenylalanine derivatives, including DMO-Phe, can be used to create molecularly imprinted polymers. These MIPs exhibit selective binding properties that can be exploited in biochemical assays and therapeutic applications. For example, MIPs designed to bind phenylalanine have been investigated for their potential in treating phenylketonuria (PKU), a metabolic disorder characterized by elevated phenylalanine levels .

Pharmacological Applications

Role in Inflammation and Disease Models

Studies have indicated that phenylalanine derivatives can influence inflammatory pathways. For instance, DMO-Phe may play a role in modulating macrophage activity and pyroptosis, a form of programmed cell death associated with inflammatory responses. Research has demonstrated that phenylalanine promotes pyroptosis in alveolar macrophages, exacerbating conditions like acute respiratory distress syndrome (ARDS) by enhancing inflammation through the NLRP3 signaling pathway . This highlights the compound's potential as a target for therapeutic intervention in inflammatory diseases.

Drug Delivery Systems

DMO-Phe has also been explored as a component in drug delivery systems. Poly(phenylalanine) nanoparticles synthesized from DMO-Phe show promise for delivering therapeutic agents effectively. The biocompatibility and biodegradability of these nanoparticles make them suitable for various biomedical applications, including targeted drug delivery and imaging .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of DMO-Phe allows it to be used in the synthesis of novel materials with specific functionalities. For example, it can be polymerized to form poly(amino acids), which have applications ranging from coatings to scaffolds for tissue engineering. The ability to tailor the properties of these materials through chemical modifications enhances their utility in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopyridine moiety can enhance binding affinity to certain biological targets, while the carbamate group may undergo hydrolysis to release active intermediates.

Comparison with Similar Compounds

Reactivity and Stability

- (S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate exhibits moderate electrophilicity due to the 5-bromopyridine moiety, enabling Suzuki-Miyaura cross-coupling reactions. Its ethyl linker provides steric protection to the carbamate group, enhancing stability compared to analogs like tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (similarity 0.71), which is more prone to hydrolysis .

- The pyrimidine-containing analog tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (similarity 0.68) shows superior solubility in polar solvents due to its piperazine ring, making it preferable for aqueous-phase reactions .

Biological Activity

(S)-tert-Butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate, with the chemical formula CHBrNO and a molecular weight of 301.18 g/mol, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 301.18 g/mol |

| CAS Number | 915720-71-7 |

| Purity | ≥98% |

| Storage Conditions | Room temperature |

The compound exhibits several biological activities, primarily through its interactions with various biological targets:

- Enzyme Inhibition : Research indicates that compounds similar to this compound can act as inhibitors of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases. This inhibition may contribute to neuroprotective effects by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, related compounds have shown cytotoxicity against various cancer cell lines, including MCF7 breast cancer cells, indicating a potential role in cancer therapy . The mechanism involves apoptosis induction and suppression of tumor growth in vivo models .

- Antimicrobial Properties : There is emerging evidence that derivatives of this compound may exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is often linked to the structural features that facilitate membrane penetration and disruption .

Case Studies and Experimental Results

- Neuroprotective Effects : A study demonstrated that a related carbamate exhibited selective inhibition of butyrylcholinesterase with an IC50 value of 1.0 μM, suggesting potential for treating Alzheimer's disease through enhanced cholinergic transmission .

- Anticancer Evaluation : In a comparative study, this compound was evaluated alongside other derivatives for anticancer efficacy. The results indicated significant growth inhibition in tumor-bearing mice models, with suppression rates correlating with dosage levels administered .

- Antimicrobial Testing : The compound was tested against several bacterial strains, yielding minimum inhibitory concentrations (MICs) that suggest effective antimicrobial activity. These findings highlight its potential as a lead candidate for antibiotic development .

Summary Table of Biological Activities

| Activity Type | Target/Effect | IC50/Activity Level |

|---|---|---|

| Enzyme Inhibition | Butyrylcholinesterase | 1.0 μM |

| Anticancer | MCF7 Cell Line | IC50 = 25.72 ± 3.95 μM |

| Antimicrobial | Various Bacterial Strains | MIC values varied |

Q & A

Q. What synthetic strategies are effective for synthesizing (S)-tert-butyl (1-(5-bromopyridin-2-yl)ethyl)carbamate with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric alkylation. A reported protocol involves coupling 5-bromo-2-pyridylethanol with tert-butyl carbamate under Mitsunobu conditions using (S)-BINOL-derived catalysts to control stereochemistry . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product. Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) confirms >99% enantiomeric excess (ee) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include δ 8.22 ppm (pyridyl proton, singlet) and δ 1.36 ppm (tert-butyl protons, singlet) .

- HRMS : Expected molecular ion [M+H]+ at m/z 331.07 (C12H16BrN2O2+).

- X-ray crystallography : SHELXL refines disordered tert-butyl groups and verifies absolute configuration (R-factor <0.05) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Engineering controls : Use a fume hood to minimize inhalation risks.

- Stability : Store under nitrogen at 2–8°C; thermal analysis (TGA) shows decomposition >150°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and predicted NMR data?

- Methodological Answer : Discrepancies often arise from solvent effects or restricted rotation. For example, pyridyl protons may exhibit unexpected splitting. Compare experimental data with published spectra of tert-butyl carbamates (e.g., δ 3.56 ppm for methylene protons in similar structures ). If ambiguities persist, validate via X-ray crystallography using SHELXL .

Q. What strategies optimize enantiomeric excess (ee) during synthesis?

- Methodological Answer :

Q. How does the bromopyridyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-bromo substituent participates in Suzuki-Miyaura couplings. A protocol using Pd(PPh3)4 (5 mol%), arylboronic acids (1.2 eq.), and K2CO3 in THF/water (3:1) at 80°C for 12 hours yields biaryl products (85–92% yield) . Monitor reaction progress via TLC (silica, 10% MeOH/DCM).

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how can SHELX address them?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.